

"physical and chemical properties of Tert-butyl 3-iodopyrrolidine-1-carboxylate"

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Compound of Interest

Compound Name: *Tert-butyl 3-iodopyrrolidine-1-carboxylate*

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An In-depth Technical Guide to Tert-butyl 3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of complex nitrogen-containing molecules, most notably in the development of targeted therapeutics. The presence of a reactive iodine atom at the 3-position of the pyrrolidine ring, combined with the stable tert-butoxycarbonyl (Boc) protecting group on the nitrogen, allows for selective and efficient functionalization. This guide provides a comprehensive overview of the physical and chemical properties of **tert-butyl 3-iodopyrrolidine-1-carboxylate**, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of biologically active compounds, particularly Janus kinase (JAK) inhibitors.

Physicochemical Properties

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a stable organic compound under standard conditions. While specific experimental data for some physical properties are not widely

published, its characteristics can be inferred from available data and comparison with structurally related compounds.

General Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ INO ₂	--INVALID-LINK--[1]
Molecular Weight	297.13 g/mol	--INVALID-LINK--[1]
IUPAC Name	tert-butyl 3-iodopyrrolidine-1-carboxylate	--INVALID-LINK--[1]
CAS Number	774234-25-2	--INVALID-LINK--[1]
Physical State	Colorless to light yellow oil	Inferred from related compounds and synthesis procedures.
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	Inferred from synthetic protocols.

Computed Properties

Property	Value	Source
XLogP3-AA	2.2	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	0	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--[1]
Rotatable Bond Count	2	--INVALID-LINK--[1]
Topological Polar Surface Area	29.5 Å ²	--INVALID-LINK--[1]

Chemical Properties and Reactivity

The chemical reactivity of **tert-butyl 3-iodopyrrolidine-1-carboxylate** is dominated by the presence of the iodo-substituent, which serves as a good leaving group in nucleophilic substitution reactions. The Boc-protecting group ensures the stability of the pyrrolidine nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions.

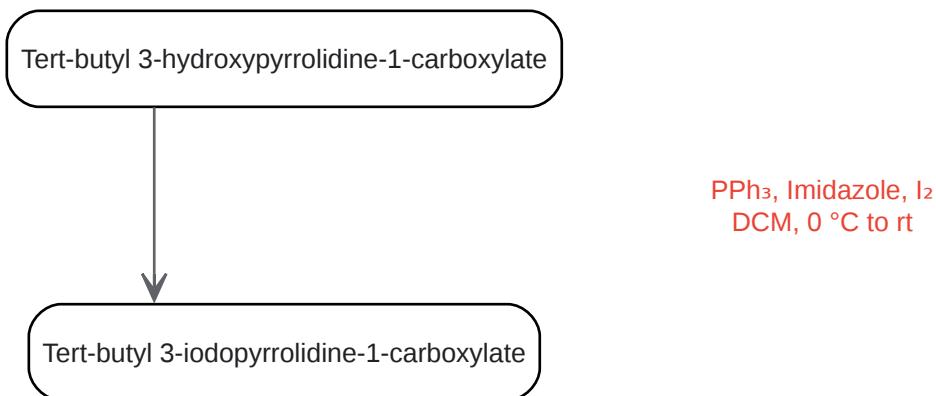
This compound is a key intermediate in the construction of more complex molecules. It is frequently employed in alkylation reactions where the pyrrolidine moiety is introduced into a target structure.

Experimental Protocols

Synthesis of Tert-butyl 3-iodopyrrolidine-1-carboxylate

A common and efficient method for the synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** is the iodination of the corresponding alcohol, **tert-butyl 3-hydroxypyrrrolidine-1-carboxylate**, via an Appel-type reaction.

Reaction Scheme:



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Synthesis of Tert-butyl 3-iodopyrrolidine-1-carboxylate.

Materials:

- Tert-butyl 3-hydroxypyrrrolidine-1-carboxylate
- Triphenylphosphine (PPh₃)

- Imidazole
- Iodine (I₂)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:[2]

- To a solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere, add iodine (1.2 equivalents) portionwise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **tert-butyl 3-iodopyrrolidine-1-carboxylate** as a colorless to light yellow oil.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): The spectrum is expected to show a multiplet for the proton at the iodine-bearing carbon (C3) in the downfield region. The protons on the pyrrolidine ring will appear as multiplets. The tert-butyl group will exhibit a characteristic sharp singlet at approximately 1.4-1.5 ppm.[3]
- ^{13}C NMR (100 MHz, CDCl_3): The carbon bearing the iodine atom is expected to be significantly shifted upfield compared to the corresponding alcohol. The carbonyl carbon of the Boc group will appear around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.[3]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretching vibration of the carbamate group, typically observed in the range of $1680\text{-}1700\text{ cm}^{-1}$. Other characteristic peaks include C-H stretching vibrations of the alkyl groups.

3.2.3. Mass Spectrometry (MS)

Under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), the molecular ion peak $[\text{M}+\text{H}]^+$ may be observed. A characteristic fragmentation pattern involves the loss of the Boc group or components thereof. Common fragments include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).

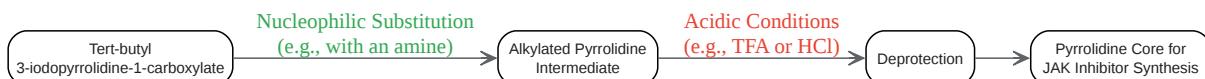
Applications in Drug Development

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a valuable building block for the synthesis of various biologically active molecules due to the versatility of the iodo-group in forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. For instance, it can be a key precursor in the synthesis of tofacitinib and other related JAK inhibitors.

The following workflow illustrates the use of **tert-butyl 3-iodopyrrolidine-1-carboxylate** in the synthesis of a key intermediate for JAK inhibitors.



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Workflow for the use of **Tert-butyl 3-iodopyrrolidine-1-carboxylate**.

In a typical synthetic route, the iodo-group is displaced by a nucleophile, such as an amine-containing heterocyclic core, to form a new carbon-nitrogen bond. Subsequent removal of the Boc protecting group under acidic conditions reveals the secondary amine of the pyrrolidine ring, which can then be further functionalized to complete the synthesis of the target JAK inhibitor.

Safety and Handling

Tert-butyl 3-iodopyrrolidine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug development. Its well-defined reactivity, coupled with the stability of the Boc protecting group, makes it an ideal building block for introducing the pyrrolidine scaffold into complex molecular architectures. The detailed protocols and spectroscopic information provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their synthetic endeavors.

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